molecular formula C20H19NO3 B11947923 alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether CAS No. 14851-08-2

alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether

Cat. No.: B11947923
CAS No.: 14851-08-2
M. Wt: 321.4 g/mol
InChI Key: XLNWRKTUAZDOFR-UHFFFAOYSA-N
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Description

Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether: is an organic compound with the molecular formula C20H19NO3 and a molecular weight of 321.379 g/mol This compound is known for its unique structure, which combines a nitrobenzyl group with a naphthyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether typically involves the reaction of alpha,alpha-dimethyl-4-nitrobenzyl chloride with 1-methyl-2-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid, sodium hydroxide.

    Nucleophilic Aromatic Substitution: Amines, thiols, elevated temperatures.

Major Products Formed:

    Reduction: Alpha,alpha-dimethyl-4-aminobenzyl 1-methyl-2-naphthyl ether.

    Substitution: 1-methyl-2-naphthol, alpha,alpha-dimethyl-4-nitrobenzyl alcohol.

    Nucleophilic Aromatic Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the ether linkage can be cleaved under specific conditions. These transformations can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes or receptors, thereby exerting their effects .

Comparison with Similar Compounds

Alpha,alpha-Dimethyl-4-nitrobenzyl 1-methyl-2-naphthyl ether can be compared with other similar compounds, such as:

  • Alpha,alpha-Dimethylbenzyl methyl ether
  • Alpha-isopropyl-alpha-methylbenzyl methyl ether
  • Methyl alpha-(4-nitrobenzyl)benzyl ether
  • Alpha,alpha-Dimethyl-1-naphthalenemethanol
  • Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide
  • Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone
  • Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and applications. For example, the presence of a nitro group in this compound makes it more reactive in redox reactions compared to its analogs without the nitro group .

Properties

CAS No.

14851-08-2

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

1-methyl-2-[2-(4-nitrophenyl)propan-2-yloxy]naphthalene

InChI

InChI=1S/C20H19NO3/c1-14-18-7-5-4-6-15(18)8-13-19(14)24-20(2,3)16-9-11-17(12-10-16)21(22)23/h4-13H,1-3H3

InChI Key

XLNWRKTUAZDOFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)OC(C)(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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